Meprednisone

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.

Properties

IUPAC Name |

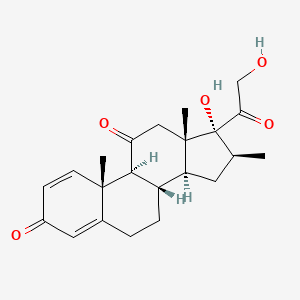

(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDANAQULIKBQS-RNUIGHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023260 | |

| Record name | Meprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247-42-3 | |

| Record name | Methylprednisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprednisone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meprednisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPREDNISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U96J8P35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meprednisone and the Glucocorticoid Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meprednisone, a synthetic glucocorticoid, is a methylated derivative of prednisone.[1] Like other corticosteroids, its therapeutic effects, primarily anti-inflammatory and immunosuppressive actions, are mediated through its interaction with the glucocorticoid receptor (GR).[1][2] Understanding the binding affinity of this compound for the GR is fundamental to elucidating its potency and pharmacodynamic profile. This technical guide provides a comprehensive overview of the glucocorticoid receptor signaling pathway, detailed experimental protocols for determining binding affinity, and a comparative analysis of available data for structurally related compounds.

Glucocorticoid Receptor Signaling Pathway

The biological effects of glucocorticoids are initiated by their binding to the cytosolic glucocorticoid receptor, a member of the nuclear receptor superfamily.[3] The GR, upon ligand binding, undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus.[4] In the nucleus, the ligand-receptor complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.

A simplified representation of this signaling cascade is provided below.

Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The most common method for quantifying this is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.

Materials:

-

Receptor Source: Cytosolic extracts from cells or tissues expressing the glucocorticoid receptor (e.g., rat liver, cultured A549 cells).

-

Radioligand: A high-affinity GR agonist, typically tritiated dexamethasone ([³H]-dexamethasone).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

-

Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.

-

Scintillation Cocktail and Counter.

Methodology:

-

Receptor Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed to pellet cellular debris and organelles.

-

Collect the supernatant containing the cytosolic fraction with the GR.

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled test compound (this compound).

-

In a set of microcentrifuge tubes or a 96-well plate, add a fixed concentration of the radioligand ([³H]-dexamethasone).

-

Add increasing concentrations of the unlabeled test compound to the tubes.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled dexamethasone).

-

-

Incubation:

-

Add the receptor preparation to all tubes.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Charcoal Adsorption: Add a dextran-coated charcoal suspension to each tube to adsorb the free radioligand. Centrifuge and collect the supernatant containing the bound radioligand.

-

Vacuum Filtration: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound ligand.

-

-

Quantification:

-

Add the supernatant (from charcoal method) or the filters (from filtration method) to scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Comparative Binding Affinity Data

While specific binding affinity data for this compound is scarce, data for structurally similar and commonly used glucocorticoids can provide valuable context for its potential potency.

| Glucocorticoid | Relative Binding Affinity (RBA)¹ | IC50 (nM)² |

| Hydrocortisone | 10 | 17.5 - 24.6 |

| Prednisone | 4 | - |

| Prednisolone | - | 11.5 |

| Methylprednisolone | 5 | - |

| Dexamethasone | 25-30 | 3 |

| Betamethasone | 30 | - |

¹Relative to dexamethasone or another standard, data compiled from multiple sources. ²IC50 values can vary depending on the specific assay conditions.

Methylprednisolone, which is structurally very similar to this compound, has a relative anti-inflammatory potency that is slightly higher than prednisone. Generally, a 4 mg dose of methylprednisolone is considered equivalent to a 5 mg dose of prednisone.

Conclusion

The binding affinity of this compound to the glucocorticoid receptor is a key determinant of its therapeutic activity. While direct quantitative data for this compound is not widely published, established in vitro methods, such as the competitive radioligand binding assay, provide a robust framework for its determination. The information on the glucocorticoid receptor signaling pathway and the comparative data for other corticosteroids presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and other related compounds. Further studies are warranted to precisely quantify the binding characteristics of this compound to better understand its pharmacological profile.

References

The Pharmacokinetics and Bioavailability of Meprednisone in Animal Models: An In-depth Technical Guide

Disclaimer: Due to a significant lack of publicly available data on the pharmacokinetics and bioavailability of meprednisone in animal models, this guide will focus on the closely related synthetic glucocorticoid, methylprednisolone. The information presented herein, including pharmacokinetic parameters, experimental protocols, and signaling pathways, pertains to methylprednisolone and should be considered as a surrogate for this compound, with the understanding that differences in their chemical structures may lead to variations in their pharmacokinetic profiles.

Introduction

This compound is a synthetic glucocorticoid, a class of steroid hormones that are widely used for their potent anti-inflammatory and immunosuppressive properties. Understanding the pharmacokinetic profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—and the bioavailability of this compound is crucial for the development of safe and effective therapeutic strategies. This technical guide provides a comprehensive overview of the available pharmacokinetic data of its close analog, methylprednisolone, in various animal models, details the experimental methodologies used in these studies, and illustrates the key signaling pathways involved in its mechanism of action.

Pharmacokinetic Parameters of Methylprednisolone in Animal Models

The pharmacokinetic parameters of methylprednisolone have been investigated in several animal species, including rats, dogs, and rabbits. These studies provide valuable insights into the disposition of this corticosteroid. The following tables summarize the key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Methylprednisolone in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Clearance (L/h/kg) | Vd (L/kg) | T½ (h) | Reference |

| Intravenous (IV) | 10 | - | - | - | 49-57% | 1.26 | - | - | [1] |

| Oral | 10 | - | - | - | ~35% | - | - | - | [1] |

| Intravenous (IV) | 50 | - | - | 11.0 - 14.5 | - | 4.0 | 0.719 | 0.33 - 0.5 | [2][3] |

| Intramuscular (IM) | 50 | - | - | 5.08 - 5.27 | 35 - 48% | - | - | 1.1 | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; T½: Half-life.

Table 2: Pharmacokinetic Parameters of Methylprednisolone in Dogs

| Administration Route | Formulation | Dose | Bioavailability (%) | T½ absorption (h) | Reference |

| Intravenous (IV) | Sodium Succinate | - | 43.6% | - | |

| Intramuscular (IM) | Acetate | - | 42.7% | 69.04 |

Table 3: Pharmacokinetic Parameters of Methylprednisolone in Rabbits

| Administration Route | Compound Administered | Bioavailability of Methylprednisolone (%) | Reference |

| Intravenous (IV) | Methylprednisone | 67% |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of methylprednisolone in various animal models.

Animal Models

-

Rats: Studies have utilized male Wistar rats, including both normal and adrenalectomized (ADX) models, to assess the impact of endogenous corticosteroids on methylprednisolone pharmacokinetics.

-

Dogs: The absolute bioavailability and pharmacokinetic parameters of different methylprednisolone formulations have been determined in dogs.

-

Rabbits: Rabbits have been used as a model to compare the disposition of methylprednisolone and its metabolite, methylprednisone.

Drug Administration and Sample Collection

-

Intravenous (IV) Administration: Methylprednisolone or its prodrugs (e.g., methylprednisolone sodium succinate) were administered as an intravenous bolus.

-

Intramuscular (IM) Administration: Methylprednisolone was administered via intramuscular injection to assess its absorption characteristics.

-

Oral Administration: The free alcohol form of methylprednisolone was administered orally to determine its oral bioavailability.

-

Blood Sampling: Blood samples were collected at various time points post-administration from sites such as the jugular vein or via cardiac puncture. Plasma or serum was then separated for analysis.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Plasma concentrations of methylprednisolone and its metabolites were predominantly measured using sensitive and specific HPLC methods. The general workflow for sample analysis is as follows:

-

Extraction: The steroid is extracted from the plasma or serum sample using an organic solvent (e.g., methylene chloride).

-

Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., silica gel or C18) to separate the parent drug from its metabolites and endogenous substances.

-

Detection: The concentration of the eluted compounds is quantified using a detector, typically a UV detector set at a specific wavelength (e.g., 254 nm).

-

Visualization of Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus where it modulates the transcription of target genes.

Caption: Glucocorticoid receptor signaling pathway of methylprednisolone.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for determining the pharmacokinetics of a drug in an animal model.

Caption: A generalized workflow for conducting pharmacokinetic studies in animal models.

Conclusion

The pharmacokinetic and bioavailability data for methylprednisolone in rats, dogs, and rabbits provide a foundational understanding of its disposition in these preclinical species. The bioavailability of methylprednisolone varies depending on the route of administration and the specific formulation used. The experimental protocols outlined in this guide offer a standardized approach for conducting future pharmacokinetic studies. While specific data for this compound remains elusive, the information on methylprednisolone serves as a valuable starting point for researchers and drug development professionals. Further studies are warranted to elucidate the specific pharmacokinetic profile of this compound to support its clinical development and therapeutic use.

References

- 1. Bioavailability and nonlinear disposition of methylprednisolone and methylprednisone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylprednisolone achieves greater concentrations in the lung than prednisolone. A pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Immunosuppressive Effects of Meprednisone on T-Lymphocytes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Meprednisone is a synthetic glucocorticoid of the prednisolone family. Much of the detailed in vitro research on T-lymphocyte effects has been conducted using the closely related and widely studied compound, methylprednisolone (MP). This guide synthesizes findings from methylprednisolone studies to infer the mechanistic actions of this compound.

Executive Summary

This compound, a potent glucocorticoid, exerts significant immunosuppressive effects by modulating T-lymphocyte function. In vitro studies reveal that its primary mechanisms involve the inhibition of T-cell proliferation, suppression of pro-inflammatory cytokine production, and induction of apoptosis in activated T-cells. These effects are primarily mediated through the genomic pathway, where the drug binds to the cytosolic glucocorticoid receptor (GR), leading to the altered transcription of numerous genes. Key molecular events include the suppression of critical transcription factors such as NF-κB and AP-1, and the modulation of microRNA expression, which collectively dampen the inflammatory response orchestrated by T-lymphocytes. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.

Quantitative Effects of this compound on T-Lymphocyte Function

The immunosuppressive activity of this compound (as represented by methylprednisolone in vitro) has been quantified across several key T-cell functions. The following tables summarize these dose-dependent effects.

Table 1: Effect on T-Cell Cytotoxicity

| Compound | Concentration | Effect | Source |

|---|---|---|---|

| Methylprednisolone | 0.25 - 10 µg/mL | 74% suppression of lymphocyte-mediated cytotoxicity during 7-day sensitization. | [1] |

| Methylprednisolone | 0.25 - 10 µg/mL | 48% suppression when present only during the initial 24 hours of sensitization. | [1] |

| Methylprednisolone | 1 µg/mL | Required a 10-fold increase in effector cells to achieve comparable cytotoxicity. | [2] |

| Methylprednisolone | Low Doses | Strongly inhibited the generation of secondary cytotoxic T-cells. |[3] |

Table 2: Effect on T-Cell Proliferation

| Compound | Concentration | Cell Type | Effect | Source |

|---|---|---|---|---|

| Methylprednisolone | Low Doses | Human Lymphocytes | Strongly inhibited the generation of secondary proliferative cells. | [3] |

| Prednisone | 1 µg/mL | Human CD4+ & CD8+ T-cells | No significant suppressive effect on proliferation. |

| Prednisone | 2 µg/mL | Human CD4+ T-cells | Significantly reduced proliferation. | |

Table 3: Effect on Cytokine and Mediator Production

| Compound | Concentration | Target Cytokine/Mediator | Effect | Source |

|---|---|---|---|---|

| Methylprednisolone | 10 ng/mL | IL-17, IFN-γ | Inhibition of production in purified T-cells. | |

| Methylprednisolone | 1 µM | IL-1, IL-2, IL-13, TNF-α | Decreased production. | |

| Methylprednisolone | 1 µM | IL-10 | Increased production. | |

| Methylprednisolone | 10⁻⁷ M | NIF-T (Neutrophil Migration Inhibition Factor) | Inhibited activity from peripheral blood lymphocytes. |

| Dexamethasone | 0.25 - 0.5 µg/mL | IL-2, IFN-γ, TNF-α | Significantly impaired production. | |

Table 4: Effect on Gene and Protein Expression

| Compound | Concentration | Target Molecule | Effect | Source |

|---|---|---|---|---|

| Methylprednisolone | 10 ng/mL | AP-1 (c-Jun subunit) | Inhibited activation. | |

| Methylprednisolone | 1 µM | miR-98 | Increased expression. | |

| Methylprednisolone | 1 µM | miR-155 | Decreased expression. | |

| Methylprednisolone | Not Specified | NF-κB | Inhibited activation. |

| Methylprednisolone | 1 µM | FAS, FASL, TNFRSF1B | Suppressed expression (associated with increased miR-98). | |

Signaling Pathways Modulated by this compound

This compound exerts its influence on T-lymphocytes primarily through genomic mechanisms involving the glucocorticoid receptor (GR). Upon entering the cell, it binds to the cytosolic GR, which then translocates to the nucleus to modulate gene expression.

Genomic Pathway: Transactivation and Transrepression

The primary mechanism of action involves the GR directly or indirectly regulating gene transcription.

-

Transactivation: The this compound-GR complex can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins, such as Lipocortin-1, which inhibits phospholipase A2 and subsequently the production of inflammatory mediators.

-

Transrepression: More central to its immunosuppressive effects, the this compound-GR complex can interfere with the function of pro-inflammatory transcription factors. It physically interacts with factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their DNA targets and activating genes for cytokines (e.g., IL-2, TNF-α), chemokines, and adhesion molecules. Studies show that methylprednisolone specifically inhibits the activation of the AP-1 subunit, c-Jun.

MicroRNA Regulation

Recent evidence indicates that glucocorticoids can alter the expression profile of microRNAs (miRNAs) in T-cells. Methylprednisolone (1 µM) has been shown to increase the expression of miR-98 while decreasing miR-155. The upregulation of miR-98 is linked to the suppression of key targets involved in T-cell function and apoptosis, including FAS, FASL, and IL-13, representing another layer of gene regulation.

Caption: this compound's genomic mechanism of action in T-lymphocytes.

Key Experimental Protocols

The following protocols are standard methodologies used to assess the in vitro effects of this compound on T-lymphocyte functions.

T-Lymphocyte Proliferation Assay (MTT-Based)

This assay measures the metabolic activity of proliferating lymphocytes as an indicator of cell viability and growth.

-

1. Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

2. Assay Setup: Seed 1x10⁵ PBMCs into each well of a 96-well flat-bottom plate.

-

3. Compound Treatment: Add serial dilutions of this compound to the designated wells. Include wells with cells only (negative control) and cells with a mitogen only (positive control).

-

4. Mitogen Stimulation: Add a T-cell mitogen, such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to all wells except the negative control.

-

5. Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

6. MTT Addition & Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable, proliferating cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. Solubilize the crystals with DMSO or another suitable solvent and read the absorbance at 570 nm using a microplate reader.

Caption: Workflow for assessing T-cell proliferation using the MTT assay.

Cytokine Production Assay (ELISA)

This protocol quantifies the secretion of specific cytokines into the cell culture supernatant following T-cell activation.

-

1. Cell Culture and Stimulation: Culture and stimulate PBMCs or purified T-cells as described in the proliferation assay (Steps 1-5), typically for 24 to 72 hours, in the presence or absence of this compound.

-

2. Supernatant Collection: After incubation, centrifuge the culture plates to pellet the cells. Carefully collect the cell-free supernatant from each well.

-

3. ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-2, IFN-γ, TNF-α).

-

4. Data Analysis: The optical density is measured using a microplate reader. A standard curve generated from recombinant cytokine standards is used to calculate the concentration of the cytokine in each sample.

Caption: Workflow for measuring cytokine production via ELISA.

T-Cell Mediated Cytotoxicity Assay (Chromium-51 Release)

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.

-

1. Generation of Effector Cells: Generate CTLs by co-culturing lymphocytes (responder cells) with allogeneic stimulator cells for a period of 5-7 days. This compound can be added during this sensitization phase to assess its effect on CTL generation.

-

2. Target Cell Labeling: Label the target cells (the same type as the stimulator cells) with radioactive Sodium Chromate (⁵¹Cr).

-

3. Co-culture: Incubate the ⁵¹Cr-labeled target cells with the generated effector CTLs at various effector-to-target cell ratios for a set period (e.g., 4 hours).

-

4. Supernatant Analysis: After incubation, centrifuge the plate and collect the supernatant.

-

5. Readout: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter. The percentage of specific lysis is calculated by comparing the release from experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Conclusion

In vitro evidence robustly demonstrates that this compound, acting through mechanisms largely elucidated by studies on methylprednisolone, is a powerful inhibitor of T-lymphocyte function. Its efficacy stems from a multi-pronged approach that includes suppressing T-cell proliferation and cytotoxicity while profoundly altering the cytokine milieu, shifting it from a pro-inflammatory to an anti-inflammatory state. The core mechanism involves the genomic actions of the glucocorticoid receptor, leading to the transrepression of key inflammatory transcription factors like NF-κB and AP-1, and the modulation of regulatory miRNAs. These findings provide a strong molecular basis for the clinical use of this compound in T-cell-mediated autoimmune and inflammatory disorders.

References

- 1. Suppression of human cytotoxic lymphocytes by methylprednisolone. An immunosuppressive mechanism of action of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of methylprednisolone on the in vitro generation of human secondary cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of methylprednisolone on human lymphocytes primed to alloantigens - PubMed [pubmed.ncbi.nlm.nih.gov]

Meprednisone's Impact on Cytokine Expression Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of meprednisone, a synthetic glucocorticoid, on cytokine expression profiles. This compound, through its active metabolite methylprednisolone, is a potent anti-inflammatory and immunosuppressive agent.[1][2] Its therapeutic efficacy is largely attributed to its ability to modulate the intricate network of cytokines, the signaling molecules that orchestrate inflammatory responses.[3][4] This document details the molecular mechanisms of this compound's action, presents quantitative data on its impact on various cytokines, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

This compound exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[5] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes, leading to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory proteins.

The primary mechanisms by which the activated GR alters cytokine expression are:

-

Transrepression: The GR complex can directly or indirectly interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, often through protein-protein interactions, prevents these factors from binding to their DNA response elements and initiating the transcription of genes for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Transactivation: The GR complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This leads to the increased expression of anti-inflammatory proteins, such as Lipocortin-1 (also known as Annexin A1), which inhibits the production of inflammatory precursors. It can also upregulate the expression of the inhibitor of NF-κB, IκBα, which sequesters NF-κB in the cytoplasm.

Quantitative Impact on Cytokine Expression

This compound and its active form, methylprednisolone, have been shown to significantly alter the expression levels of a broad spectrum of cytokines. The following table summarizes the quantitative effects reported in various studies.

| Cytokine | Effect of this compound/Methylprednisolone | Quantitative Change | Study Context |

| Pro-inflammatory Cytokines | |||

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | Reduced expression by 55% in a rat spinal cord injury model. Progressive and sustained reductions in plasma concentrations in patients with unresolving ARDS. | Spinal Cord Injury (Rat), ARDS (Human) |

| Interleukin-1 beta (IL-1β) | Suppression | Progressive and sustained reductions in plasma concentrations in patients with unresolving ARDS. | ARDS (Human) |

| Interleukin-6 (IL-6) | Suppression | Progressive and sustained reductions in plasma concentrations in patients with unresolving ARDS. Serum levels were significantly lower in patients receiving methylprednisolone after cardiopulmonary bypass. | ARDS (Human), Cardiopulmonary Bypass (Human) |

| Interleukin-8 (IL-8) | Suppression | Significantly reduced production in an in vitro model of cardiopulmonary bypass. | Cardiopulmonary Bypass (in vitro) |

| Interleukin-17 (IL-17) | Suppression | Dose-dependent inhibition of production in mitogen-stimulated rat lymph node cells. | In vitro (Rat Lymph Node Cells) |

| Interferon-gamma (IFN-γ) | Suppression | Dose-dependent inhibition of production in mitogen-stimulated rat lymph node cells. | In vitro (Rat Lymph Node Cells) |

| Anti-inflammatory Cytokines | |||

| Interleukin-10 (IL-10) | No significant change or induction | No significant difference in serum concentrations during cardiac surgery. Progressive increases in mRNA levels in peripheral blood leukocytes exposed to plasma from ARDS patients treated with methylprednisolone. | Cardiac Surgery (Human), ARDS (Human) |

| Interleukin-1 Receptor Antagonist (IL-1ra) | No significant change | No significant difference in serum concentrations during cardiac surgery. | Cardiac Surgery (Human) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on cytokine expression.

Caption: this compound's mechanism of action via the glucocorticoid receptor.

Caption: A generalized workflow for studying this compound's effects.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to quantify the impact of this compound on cytokine expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used method to measure the concentration of specific cytokines in biological samples such as plasma, serum, or cell culture supernatants.

Principle: A "sandwich" ELISA is commonly employed. A capture antibody specific to the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. After washing, a biotinylated detection antibody, also specific for the cytokine, is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of cytokine in the sample.

Generalized Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate until a color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of the cytokine in the samples.

Quantitative Real-Time PCR (RT-qPCR) for Cytokine mRNA Expression

RT-qPCR is a sensitive technique used to measure the levels of specific cytokine messenger RNA (mRNA), providing insights into gene expression changes induced by this compound.

Principle: RNA is first isolated from cells or tissues and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification using primers specific for the cytokine gene of interest. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification in real-time. The cycle at which the fluorescence crosses a certain threshold (the quantification cycle, Cq) is inversely proportional to the initial amount of target mRNA.

Generalized Protocol:

-

RNA Isolation: Isolate total RNA from treated and control cells/tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target cytokine gene and a reference (housekeeping) gene, and a master mix with DNA polymerase and a fluorescent dye/probe.

-

qPCR Amplification: Perform the qPCR in a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the Cq values for the target and reference genes in both treated and control samples. Calculate the relative expression of the target cytokine gene using a method like the 2-ΔΔCq method, normalizing to the reference gene and comparing the treated samples to the control.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the identification and quantification of cytokine-producing cells within a heterogeneous population at a single-cell level.

Principle: Cells are stimulated in vitro in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate within the cell. The cells are then stained for surface markers to identify the cell population of interest. Subsequently, the cells are fixed and permeabilized to allow for the entry of fluorescently labeled antibodies specific to the intracellular cytokines. The stained cells are then analyzed by flow cytometry.

Generalized Protocol:

-

Cell Stimulation: Stimulate cells with an appropriate stimulus (e.g., PMA and ionomycin, or a specific antigen) in the presence of a protein transport inhibitor for 4-6 hours.

-

Surface Staining: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers to identify the cell type of interest.

-

Fixation: Wash the cells and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde) to preserve the cell structure and intracellular antigens.

-

Permeabilization: Wash the fixed cells and permeabilize them with a permeabilization buffer (containing a mild detergent like saponin or Triton X-100).

-

Intracellular Staining: Add fluorescently labeled antibodies specific for the intracellular cytokines of interest and incubate.

-

Washing and Acquisition: Wash the cells to remove unbound antibodies and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of cells positive for a particular cytokine within specific cell populations.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the activation of transcription factors like NF-κB by assessing their ability to bind to specific DNA sequences.

Principle: Nuclear extracts containing activated transcription factors are incubated with a radiolabeled or fluorescently labeled DNA probe containing the consensus binding site for the transcription factor of interest (e.g., the NF-κB binding site). The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The slower migration of the protein-DNA complex compared to the free probe indicates binding.

Generalized Protocol:

-

Nuclear Extract Preparation: Treat cells with this compound and/or a pro-inflammatory stimulus. Isolate the nuclei and prepare nuclear extracts.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or by scanning with an appropriate imager (for fluorescent probes). A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.

Conclusion

This compound profoundly impacts the cytokine expression profile, primarily by suppressing the production of pro-inflammatory cytokines through the glucocorticoid receptor-mediated inhibition of key transcription factors like NF-κB and AP-1. This comprehensive guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further investigate and leverage the immunomodulatory properties of this compound and other glucocorticoids. The visualization of the signaling pathways and experimental workflows offers a clear framework for understanding and exploring this critical area of pharmacology.

References

The Dawn of a Potent Anti-Inflammatory Agent: A Technical Guide to the Discovery and Synthesis of Meprednisone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meprednisone, a synthetic glucocorticoid, represents a significant advancement in the therapeutic landscape of anti-inflammatory and immunosuppressive agents. As a methylated derivative of prednisone, it boasts enhanced potency, offering a powerful tool in the management of a spectrum of inflammatory and autoimmune conditions. This technical guide provides an in-depth exploration of the discovery, synthesis, and derivatization of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical lineage, detailed experimental protocols for its synthesis, and a comparative analysis of its potency. Furthermore, this document elucidates the intricate signaling pathways through which this compound exerts its profound physiological effects, visualized through detailed diagrams to facilitate a deeper comprehension of its mechanism of action.

Introduction: The Genesis of this compound

The quest for more potent and specific corticosteroid therapies has been a driving force in medicinal chemistry since the initial discovery of cortisone. The introduction of prednisone marked a significant leap forward, offering greater anti-inflammatory activity with reduced mineralocorticoid side effects compared to its predecessors. The subsequent development of this compound, specifically 16β-methylprednisone, was a logical progression in the endeavor to enhance therapeutic efficacy. The strategic addition of a methyl group at the 16β position sterically hinders the molecule's metabolism, prolonging its biological half-life and increasing its anti-inflammatory potency. While the initial discovery and development of many corticosteroids, including the closely related methylprednisolone, were pioneered by The Upjohn Company in the 1950s, specific historical documents detailing the precise "discovery" moment of this compound are not as widely publicized.[1][2] Its creation is best understood as part of the broader, systematic exploration of steroid structure-activity relationships that characterized that era of pharmaceutical research.

Comparative Analysis of this compound and Other Corticosteroids

The therapeutic utility of a corticosteroid is defined by its potency, receptor affinity, and pharmacokinetic profile. This compound, being structurally similar to methylprednisolone, is considered to have a higher anti-inflammatory potency than prednisone.[3][4][5] The following tables summarize key quantitative data, using methylprednisolone as a close surrogate for this compound, to provide a comparative perspective.

Table 1: Relative Anti-inflammatory Potency and Equivalent Doses

| Corticosteroid | Relative Anti-inflammatory Potency | Equivalent Dose (mg) |

| Hydrocortisone | 1 | 20 |

| Cortisone | 0.8 | 25 |

| Prednisone | 4 | 5 |

| This compound (as Methylprednisolone) | 5 | 4 |

| Triamcinolone | 5 | 4 |

| Dexamethasone | 25-30 | 0.75 |

| Betamethasone | 25-30 | 0.6 |

Data compiled from multiple sources. It is important to note that these are approximate equivalencies and patient response can vary.

Table 2: Glucocorticoid Receptor (GR) Binding Affinity

| Corticosteroid | Relative Binding Affinity (RBA)¹ |

| Dexamethasone | 100 |

| Betamethasone | 77 |

| This compound (as Methylprednisolone) | 11.9 |

| Prednisolone | 9.7 |

| Hydrocortisone | 5.3 |

¹ Relative binding affinity for the human glucocorticoid receptor, with Dexamethasone set to 100. Data is often presented for the active forms of these drugs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that typically starts from a more readily available steroid precursor, such as hydrocortisone or prednisone. The following represents a generalized synthetic pathway, drawing from established methods for the synthesis of related 16-methylated corticosteroids. It is important to note that a single, standardized, publicly available protocol for the synthesis of this compound is not readily found. The following is a composite of likely steps based on patent literature for similar compounds.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Introduction of the 1,2-Double Bond (if starting from a non-prednisone precursor)

-

Reaction: Dehydrogenation of the A-ring of a suitable corticosteroid precursor.

-

Reagents: Arthrobacter simplex or other suitable microorganisms, or chemical dehydrogenating agents like selenium dioxide.

-

General Procedure: A fermentation broth containing the microorganism is inoculated with the steroid precursor. The biotransformation is allowed to proceed under controlled temperature and aeration until the desired product is formed. The product is then extracted using an organic solvent and purified.

Step 2: Formation of the 16,17-Unsaturated Intermediate

-

Reaction: Elimination of a 17α-hydroxyl group.

-

Reagents: Acetic anhydride, p-toluenesulfonic acid.

-

General Procedure: The starting steroid is acetylated at the 17α and 21 positions. The resulting diacetate is then treated with a strong acid catalyst to induce elimination, forming the Δ¹⁶ double bond.

Step 3: 16β-Methylation

-

Reaction: Michael addition of a methyl group to the α,β-unsaturated ketone system.

-

Reagents: Methylmagnesium bromide or other organometallic methylating agents in the presence of a copper catalyst.

-

General Procedure: The 16,17-unsaturated steroid is dissolved in an appropriate aprotic solvent and cooled. The methylating reagent is added slowly, and the reaction is carefully monitored. The 16β-stereochemistry is the thermodynamically favored product.

Step 4: Re-introduction of the 17α-Hydroxyl Group and Formation of the 21-Hydroxy Acetate

-

Reaction: Epoxidation of the Δ¹⁶ double bond followed by reductive opening of the epoxide.

-

Reagents: m-Chloroperoxybenzoic acid (mCPBA) for epoxidation, followed by a reducing agent such as lithium aluminum hydride. The 21-hydroxyl group is then typically acylated for stability and to facilitate purification.

-

General Procedure: The 16-methylated steroid is treated with an epoxidizing agent. The resulting epoxide is then opened with a reducing agent to yield the 17α-hydroxyl group. The 21-hydroxyl group is then acetylated using acetic anhydride.

Step 5: Final Deprotection/Modification

-

Reaction: Hydrolysis of any protecting groups.

-

Reagents: Mild base, such as potassium carbonate, in methanol.

-

General Procedure: The protected steroid is treated with a mild base to remove any acetyl or other protecting groups, yielding the final this compound product. Purification is typically achieved through recrystallization or column chromatography.

Synthesis of this compound Derivatives

The modification of the this compound backbone allows for the development of derivatives with altered pharmacokinetic properties, such as prodrugs with improved solubility or targeted delivery. A common approach is the synthesis of ester derivatives at the 21-hydroxyl position.

Experimental Protocol: Synthesis of this compound-21-Succinate

-

Objective: To synthesize a water-soluble derivative of this compound for parenteral administration.

-

Materials: this compound, succinic anhydride, 4-dimethylaminopyridine (DMAP), dry pyridine.

-

Procedure:

-

Dissolve this compound and a catalytic amount of DMAP in dry pyridine.

-

Add succinic anhydride to the solution and stir at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and acidify to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization.

-

Visualizing the Molecular and Cellular Mechanisms

To comprehend the therapeutic effects of this compound, it is crucial to visualize its interaction with cellular machinery. The following diagrams, rendered in DOT language, illustrate the key pathways and workflows.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow: Synthesis of this compound-21-Succinate

Caption: Experimental workflow for the synthesis of this compound-21-succinate.

Conclusion

References

- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 2. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylprednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]

- 4. Methylprednisolone vs. prednisone: What's the difference? [medicalnewstoday.com]

- 5. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]

Preliminary Studies on Meprednisone for Autoimmune Disorder Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies investigating the efficacy and mechanisms of meprednisone in various preclinical models of autoimmune disorders. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for autoimmune diseases.

Efficacy of this compound in Preclinical Autoimmune Models

This compound, a synthetic glucocorticoid, has demonstrated therapeutic potential in several animal models of autoimmune diseases, including Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA), and murine models of Systemic Lupus Erythematosus (SLE).

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for human multiple sclerosis. Studies have investigated the effects of methylprednisolone, a closely related glucocorticoid to this compound, on the progression and pathology of EAE.

Quantitative Data Summary:

| Parameter | Treatment Group | Result | Reference |

| Retinal Ganglion Cell (RGC) Apoptosis (TUNEL-positive RGCs/section) | Early methylprednisolone treatment | 8.9 ± 1.2 | [1] |

| Vehicle control | 4.1 ± 0.9 | [1] | |

| Methylprednisolone (days 4-6) | 7.5 ± 1.7 | [1] | |

| Vehicle control | 3.6 ± 0.5 | [1] | |

| IFN-γ production by CNS-infiltrating cells | Methylprednisolone-treated | Inhibition | [2] |

| IL-17 production by CNS-infiltrating cells | Methylprednisolone-treated | Inhibition |

Experimental Protocol: MOG-induced EAE in Rats and Methylprednisolone Treatment

-

Disease Induction: EAE is induced in female Dark Agouti (DA) rats by immunization with rat spinal cord homogenate emulsified in complete Freund's adjuvant.

-

Treatment Regimen: Commencing on the day of the first appearance of clinical signs, rats are injected daily for 3 consecutive days with methylprednisolone. A glucocorticoid receptor antagonist, RU486, can be used to confirm receptor-dependent mechanisms.

-

Outcome Measures: Clinical signs of EAE are monitored and scored. CNS-infiltrating cells and lymph node cells are isolated to measure cytokine production (e.g., IFN-γ, IL-17) and gene expression via ELISA and real-time PCR, respectively. The number of CD4+ T cells and the extent of apoptosis within the CNS can also be assessed.

Collagen-Induced Arthritis (CIA)

CIA is a well-established animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Quantitative Data Summary:

| Parameter | Treatment Group | Result | Reference |

| Arthritis Score | CDP-MP (intermediate dose) | Significant decrease after 28 days | |

| CDP-MP (high dose) | Significant decrease after 28 days | ||

| Dorsoplantar Swelling | CDP-MP (intermediate and high dose) | Reduction to baseline after day 28 | |

| Histological Score (synovitis, pannus, bone destruction) | CDP-MP (7.0 mg/kg/week) | Significant reduction | |

| Free MP (all doses) | No significant reduction |

Experimental Protocol: Collagen-Induced Arthritis in Mice and this compound Treatment

-

Disease Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by intradermal injection of an emulsion of type II collagen in Complete Freund's Adjuvant (CFA). A booster injection is typically given on day 21.

-

Treatment Regimen: A study utilized a cyclodextrin polymer-based nanoparticle formulation of methylprednisolone (CDP-MP). CDP-MP was administered weekly for six weeks at doses of 0.07, 0.7, and 7 mg/kg/week. Free methylprednisolone (MP) was administered daily for six weeks at doses of 0.01, 0.1, and 1 mg/kg/day.

-

Outcome Measures: Disease progression is monitored by measuring arthritis score and dorsoplantar swelling. Histological evaluation of the joints is performed to assess synovitis, pannus formation, and bone destruction.

Murine Models of Systemic Lupus Erythematosus (SLE)

Spontaneous or induced murine models of SLE are utilized to study the pathogenesis of the disease and to evaluate potential therapies.

Quantitative Data Summary:

| Parameter | Diet Group | Treatment Group | Result | Reference |

| Survival Rate | Regular Diet | Methylprednisolone | Significantly increased | |

| High-Fat Diet | Methylprednisolone | No significant difference | ||

| Severe Proteinuria | High-Fat Diet | - | Significantly increased incidence | |

| Blood Levels of Pro-inflammatory Factors | Regular Diet | Methylprednisolone | Significantly decreased |

Experimental Protocol: SLE in Mice and this compound Treatment

-

Animal Model: Lupus-prone mouse strains are used.

-

Treatment Regimen: Mice are divided into groups based on diet (regular vs. high-fat) and treatment (methylprednisolone vs. no treatment).

-

Outcome Measures: Survival rates are monitored. Kidney function is assessed by measuring proteinuria. Blood samples are analyzed for levels of pro-inflammatory cytokines.

Molecular Mechanisms of this compound

This compound exerts its anti-inflammatory and immunosuppressive effects through a variety of molecular mechanisms, primarily mediated by the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling

The classical mechanism of action involves the binding of this compound to the cytosolic GR, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway.

Modulation of Key Inflammatory Signaling Pathways

This compound also influences other critical signaling pathways involved in inflammation and immune responses, including NF-κB, MAPK, and PI3K-Akt pathways.

2.2.1. Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that promotes the expression of pro-inflammatory genes. Glucocorticoids can inhibit NF-κB signaling, thereby reducing inflammation.

Caption: this compound's Inhibition of NF-κB Signaling.

2.2.2. Modulation of MAPK and PI3K-Akt Signaling

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathways, which are involved in cell survival, proliferation, and inflammation. In the context of EAE, methylprednisolone has been found to suppress MAPK phosphorylation, a key event in an endogenous neuroprotective pathway. It also inhibits the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR signaling pathways.

Caption: this compound's Modulation of MAPK and PI3K-Akt Pathways.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for inducing and evaluating treatments in preclinical autoimmune models.

Experimental Workflow for Collagen-Induced Arthritis (CIA)

Caption: Workflow for a Collagen-Induced Arthritis Study.

Experimental Workflow for Experimental Autoimmune Encephalomyelitis (EAE)

Caption: Workflow for an Experimental Autoimmune Encephalomyelitis Study.

Conclusion

Preliminary studies in various animal models of autoimmune disorders suggest that this compound has significant therapeutic potential. Its efficacy is attributed to its well-established anti-inflammatory and immunosuppressive properties, which are mediated through the glucocorticoid receptor and the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K-Akt. The data and protocols summarized in this guide provide a solid foundation for further investigation into the clinical utility of this compound for the treatment of autoimmune diseases. Future research should focus on optimizing dosing regimens, exploring combination therapies, and further elucidating the intricate molecular mechanisms underlying its therapeutic effects.

References

- 1. Methylprednisolone increases neuronal apoptosis during autoimmune CNS inflammation by inhibition of an endogenous neuroprotective pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylprednisolone inhibits IFN-gamma and IL-17 expression and production by cells infiltrating central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Meprednisone Dosage Calculation in In Vivo Rodent Studies

Disclaimer: The following information is primarily based on studies conducted with methylprednisolone, a closely related glucocorticoid. Due to the limited availability of specific data for meprednisone, the dosage and pharmacokinetic information for methylprednisolone serves as a valuable and closely analogous reference for initial experimental design. Researchers should consider this relationship when adapting these protocols for this compound.

Introduction

This compound is a synthetic glucocorticoid, a derivative of prednisolone, used for its potent anti-inflammatory and immunosuppressive properties.[1] In preclinical research, rodent models are essential for evaluating the efficacy and safety of glucocorticoids like this compound. Accurate dosage calculation is critical for obtaining meaningful and reproducible results. This document provides comprehensive application notes and protocols to guide researchers in determining appropriate this compound dosages for in vivo rodent studies.

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.[2] Lower doses typically provide anti-inflammatory effects, while higher doses are required for immunosuppression.[1]

Principles of Dosage Calculation

Allometric Scaling

Allometric scaling is a fundamental method for estimating equivalent drug doses between different species based on body surface area or metabolic rate.[3][4] This approach is more accurate than simple body weight conversion because many physiological processes, including drug clearance, scale with metabolic rate. The basic principle is captured in the power-law equation: Y = a * W^b, where Y is the physiological parameter, W is body weight, and 'a' and 'b' are constants.

For dose calculation, the following formula is often used:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

The Km factor is calculated by dividing the average body weight by the body surface area of the species.

Table 1: Km Factors for Dose Conversion Between Species

| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |

| Mouse | 0.02 | 0.0066 | 3 |

| Rat | 0.15 | 0.025 | 6 |

| Human | 60 | 1.62 | 37 |

To convert a dose from human to rodent, the formula is rearranged:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

For example, to convert a human dose to a rat dose, you would multiply the human dose by (37/6) or approximately 6.2. To convert to a mouse dose, you would multiply by (37/3) or approximately 12.3.

Recommended Dosage Ranges for Methylprednisolone in Rodents

The following tables summarize dosages of methylprednisolone used in various rodent studies, which can be used as a starting point for this compound dose-finding experiments.

Rat Studies

Table 2: Summary of Methylprednisolone Dosages in Rat Studies

| Study Type | Dose (mg/kg) | Route of Administration | Dosing Frequency | Key Findings |

| Pharmacokinetics | 10, 50 | IV | Single dose | Dose-dependent changes in clearance and volume of distribution. |

| Pharmacokinetics | 50 | IM | Single dose | Slower absorption with "flip-flop" kinetics and ~50% bioavailability. |

| Pharmacodynamics (Corticosterone Suppression) | 50 | IM | Single dose | Transient suppression of plasma corticosterone, with rhythm re-established after 24 hours. |

| Anti-inflammatory (Sepsis) | 0.25, 0.5, 2 | IV | Daily | Low doses (0.5 mg/kg) combined with antibiotics significantly increased survival. |

| Anti-inflammatory (Acute Respiratory Distress Syndrome) | 0.5, 2, 8 | Not specified | Not specified | Moderate dose (2 mg/kg) was more effective at reducing inflammation than low or high doses. |

| Anti-inflammatory (Brain Death-Induced Lung Inflammation) | 5, 12.5, 22.5 | IV | Single dose | Intermediate (12.5 mg/kg) and high doses were most effective at reducing inflammatory markers. |

| Oxidative Stress (Lungs) | 50 | IP | Single dose | Acute treatment increased total reactive antioxidant potential. |

| Oxidative Stress (Lungs) | 6 | PO (in drinking water) | Daily for 30 days | Chronic treatment increased lipid peroxidation levels. |

| Metabolic Effects (Glucose Regulation) | 0.03, 0.1, 0.2, 0.3, 0.4 mg/kg/h | IV Infusion | Continuous for 7-21 days | Dose-dependent effects on food intake, body weight, and plasma glucose and insulin levels. |

Mouse Studies

Table 3: Summary of Methylprednisolone/Glucocorticoid Dosages in Mouse Studies

| Study Type | Drug | Dose (mg/kg) | Route of Administration | Dosing Frequency | Key Findings |

| Neurological Recovery (Head Injury) | Methylprednisolone | 15, 30, 60, 120 | IV | Single dose | 30 mg/kg significantly improved neurological recovery at 1 hour post-injury. |

| Immunosuppression (Vaccine Response) | Methylprednisolone | Not specified | Not specified | Significantly reduced antibody response to SARS-CoV-2 spike protein vaccination. | |

| Immunosuppression (Autoimmune Hearing Loss) | Prednisolone | 1, 5 | Not specified | 5 mg/kg controlled hearing loss. | |

| Immunosuppression (Skin Transplant) | Prednisolone | 50 | IP | Not specified | Used in allogeneic skin transplantation models. |

Experimental Protocols

Protocol 1: Preparation and Administration of Meprednisolone (as Methylprednisolone Sodium Succinate)

This protocol is based on the common use of the water-soluble sodium succinate form of methylprednisolone.

Materials:

-

Methylprednisolone sodium succinate (e.g., Solu-Medrol®)

-

Sterile 0.9% saline solution

-

Sterile syringes and needles (appropriate gauge for the route of administration and animal size)

-

Vortex mixer

Procedure:

-

Reconstitution: Reconstitute the lyophilized methylprednisolone sodium succinate powder with sterile 0.9% saline to a desired stock concentration. The volume of saline will depend on the vial size and the target concentration. For example, 500 mg of powder can be dissolved in 8 mL of saline.

-

Mixing: Gently vortex the vial until the powder is completely dissolved.

-

Dose Calculation: Calculate the volume of the reconstituted solution needed for each animal based on its body weight and the target dose in mg/kg.

-

Volume to inject (mL) = (Dose (mg/kg) × Body Weight (kg)) / Concentration (mg/mL)

-

-

Administration: Administer the calculated volume to the animal via the desired route (e.g., intravenous, intraperitoneal, intramuscular). For oral administration in drinking water, the daily dose can be calculated based on average daily water consumption.

Protocol 2: Acute Anti-inflammatory Study in a Rat Sepsis Model

This protocol is adapted from a study investigating the effects of methylprednisolone in a rat model of intra-abdominal sepsis.

Model:

-

Sepsis Induction: Induce sepsis via intraperitoneal (IP) injection of a fecal suspension.

Experimental Groups:

-

Sham (no treatment)

-

Sepsis + Vehicle

-

Sepsis + Antibiotic therapy alone

-

Sepsis + Antibiotic + Low-dose this compound (e.g., 0.5 mg/kg, IV)

-

Sepsis + Antibiotic + High-dose this compound (e.g., 2 mg/kg, IV)

Procedure:

-

Induce sepsis in rats.

-

At a predetermined time post-induction (e.g., 12 hours), initiate treatment.

-

Administer the appropriate treatment to each group. This compound (prepared as in Protocol 1) is administered intravenously.

-

Endpoints: Monitor survival rates over a set period. Additional endpoints could include measuring inflammatory cytokines in blood or peritoneal fluid.

Visualizations

Glucocorticoid Signaling Pathway

References

Protocol for the Dissolution and Use of Meprednisone in Cell Culture Assays

Application Note

Introduction

Meprednisone, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent frequently utilized in cell culture-based research to investigate its effects on various cellular processes. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions and their application in cell culture assays.

Core Principles

This compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] Therefore, a concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells being studied.

Data Presentation: Solubility and Stock Solution Parameters

The following table summarizes the key quantitative data for dissolving this compound.

| Parameter | Value | Solvent | Notes | Source(s) |

| Solubility | ~20 mg/mL | DMSO | --- | [1] |

| ~5 mg/mL | Ethanol | --- | [1] | |

| Practically Insoluble | Water | --- | ||

| ~0.5 mg/mL | 1:1 DMSO:PBS (pH 7.2) | For applications requiring dilution in aqueous buffers. | ||

| Stock Solution Concentration | 10-100 mM | DMSO | A common range for preparing highly concentrated stocks. | |

| Storage of Stock Solution | -20°C | DMSO or Ethanol | Aliquot to avoid repeated freeze-thaw cycles. | |

| Stability of Aqueous Solution | Not recommended for more than one day | Aqueous Buffers | This compound is less stable in aqueous solutions. |

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it for use in a cell culture assay.

Materials:

-

This compound powder (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of cell cultures.

-

Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 374.47 g/mol .

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 374.47 g/mol = 0.0037447 g = 3.74 mg

-

-

-

Weighing this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolving in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube.

-

Add the calculated volume of cell culture grade DMSO to the tube.

-

Vortex or gently swirl the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Stock Solution Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for long-term storage.

-

-

Preparation of Working Solution:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

It is recommended to perform serial dilutions for lower final concentrations to ensure accuracy.

-

Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

-

Application to Cells:

-

Remove the existing medium from the cell culture plates.

-

Add the freshly prepared this compound-containing medium (working solution) to the cells.

-

Incubate the cells for the desired experimental duration. In published studies, incubation times have ranged from hours to several days.

-

Visualization of this compound's Mechanism of Action

This compound, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of this compound.

Caption: Genomic signaling pathway of this compound.

Mechanism of Action Summary

Upon entering a target cell, this compound binds to the cytosolic glucocorticoid receptor (GR), which is part of an inactive complex with heat shock proteins (HSPs). This binding event causes a conformational change, leading to the dissociation of HSPs and the activation of the this compound-GR complex. The active complex then translocates into the nucleus. Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the increased expression of anti-inflammatory proteins and the repression of pro-inflammatory mediators such as cytokines and prostaglandins.

References

Application Note: Quantification of Meprednisone in Human Plasma using a Validated HPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of meprednisone in human plasma samples. The protocol is adapted from established methods for the structurally similar glucocorticoid, methylprednisolone. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high throughput and the necessary sensitivity and specificity for pharmacokinetic and bioequivalence studies in drug development. All quantitative data and experimental protocols are presented in detail to facilitate adoption by researchers and scientists.

Introduction

This compound is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic analysis, dose-response studies, and overall drug development. This application note provides a comprehensive protocol for a robust HPLC-MS/MS assay for this compound in a biological matrix. The method is based on well-established bioanalytical techniques for related corticosteroids, ensuring a high likelihood of successful implementation and validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Budesonide (Internal Standard, IS) (≥98% purity)

-

HPLC-grade acetonitrile and methanol

-